16-methoxy-7-methyl-9-oxo-N-phenyl-5-thia-3,10,20-triazapentacyclo[11.7.0.02,10.04,8.014,19]icosa-1(13),2,4(8),6,14(19),15,17-heptaene-6-carboxamide
Overview
Description
16-methoxy-7-methyl-9-oxo-N-phenyl-5-thia-3,10,20-triazapentacyclo[117002,1004,8014,19]icosa-1(13),2,4(8),6,14(19),15,17-heptaene-6-carboxamide is a complex organic compound with a unique structure that includes multiple rings and heteroatoms
Preparation Methods
The synthesis of 16-methoxy-7-methyl-9-oxo-N-phenyl-5-thia-3,10,20-triazapentacyclo[117002,1004,8The synthetic routes typically involve the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira reaction, to form carbon-carbon bonds . Industrial production methods may involve optimizing these reactions for higher yields and scalability.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
16-methoxy-7-methyl-9-oxo-N-phenyl-5-thia-3,10,20-triazapentacyclo[11.7.0.02,10.04,8.014,19]icosa-1(13),2,4(8),6,14(19),15,17-heptaene-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antiviral and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 16-methoxy-7-methyl-9-oxo-N-phenyl-5-thia-3,10,20-triazapentacyclo[11.7.0.02,10.04,8.014,19]icosa-1(13),2,4(8),6,14(19),15,17-heptaene-6-carboxamide include other pentacyclic compounds with similar functional groups. These compounds may share some chemical properties but differ in their biological activities and applications. Examples of similar compounds include indole derivatives and other heterocyclic compounds .
Properties
IUPAC Name |
16-methoxy-7-methyl-9-oxo-N-phenyl-5-thia-3,10,20-triazapentacyclo[11.7.0.02,10.04,8.014,19]icosa-1(13),2,4(8),6,14(19),15,17-heptaene-6-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O3S/c1-13-19-24(33-21(13)23(30)26-14-6-4-3-5-7-14)28-22-20-16(10-11-29(22)25(19)31)17-12-15(32-2)8-9-18(17)27-20/h3-9,12,27H,10-11H2,1-2H3,(H,26,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAVNHVPXEVDNLG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N3CCC4=C(C3=N2)NC5=C4C=C(C=C5)OC)C(=O)NC6=CC=CC=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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